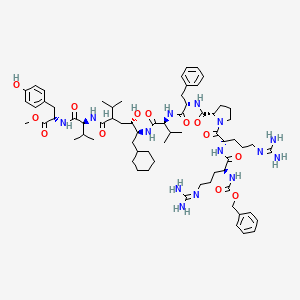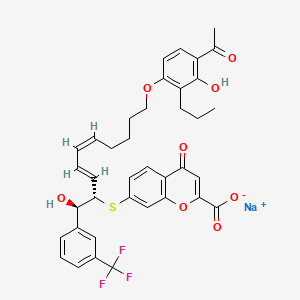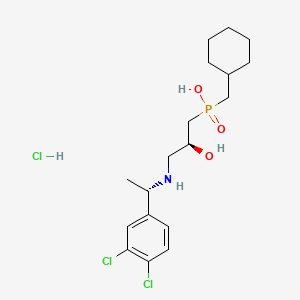![molecular formula C12H12N6Na2O10S2 B1668588 Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate CAS No. 86832-68-0](/img/structure/B1668588.png)
Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate
Descripción general
Descripción
Carumonam Sodium, also known as Amasulin and AMA-1080, is a monobactam, penicillin binding protein inhibitor used as antibacterials.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Dosage Recommendations:
- A study detailed the pharmacokinetics of the compound, outlining its kinetics parameters, elimination processes, and providing dose recommendations, especially in patients with renal failure (Koeppe, Höffler, & Strobel, 1987).
Metabolic Pathways and Excretion:
- Research on SB-649868, a compound with a similar thiazolyl structure, shed light on its metabolic pathways and excretion. The study highlighted its elimination process, major metabolites, and the primary routes of metabolism (Renzulli et al., 2011).
- Another study focused on [14C]mirabegron, sharing insights into its absorption, major metabolic reactions, and the recovery process in excreta, providing a detailed map of its metabolic journey in the human body (Takusagawa et al., 2012).
Investigation of Enzyme Activity:
- Detailed insights into the activity of specific enzymes in the presence of similar compounds provide valuable information about potential biochemical interactions and enzymatic pathways. A study investigating the activity of enviroxime against rhinovirus infection is a case in point, offering a deeper understanding of the drug's mechanism of action and its therapeutic potential (Phillpotts et al., 1981).
Metabolism and Disposition in Cancer Treatment:
- Research on the metabolism and disposition of dabrafenib (GSK2118436), a BRAF inhibitor, in cancer patients provided insights into its metabolic profile, excretion pathways, and the major routes of elimination. This kind of study is crucial for understanding how drugs interact within the human body, especially in the context of targeted cancer therapy (Bershas et al., 2013).
Mecanismo De Acción
Target of Action
Amasulin, also known as Tamsulosin, primarily targets the alpha-1A and alpha-1B adrenergic receptors . These receptors are most common in the prostate and bladder . The alpha-1A subtype is more prevalent in the prostate and submaxillary tissue .
Mode of Action
Amasulin acts as an antagonist of alpha-1A and alpha-1B adrenergic receptors . By blocking these receptors, it leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This relaxation allows for better urinary flow .
Biochemical Pathways
The primary biochemical pathway affected by Amasulin involves the alpha-1 adrenergic receptors . When these receptors are blocked, it results in the relaxation of smooth muscle in the prostate and bladder . This action improves urinary flow and reduces symptoms of benign prostatic hyperplasia .
Pharmacokinetics
Amasulin is essentially completely absorbed following oral administration, with peak plasma concentrations attained within 4–5 hours . Food delays the time to peak plasma concentration by about 2 hours . It is predominantly metabolized by CYP3A4 and CYP2D6 enzymes .
Result of Action
The primary result of Amasulin’s action is the improvement of urinary flow and the reduction of symptoms associated with benign prostatic hyperplasia . This is achieved through the relaxation of smooth muscle in the prostate and bladder, which is facilitated by the blocking of alpha-1A and alpha-1B adrenergic receptors .
Action Environment
The action of Amasulin is influenced by various factors. For instance, food intake can delay the time to peak plasma concentration . Additionally, the presence of certain enzymes, such as CYP3A4 and CYP2D6, can affect the metabolism of Amasulin
Propiedades
IUPAC Name |
disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7+;;/t5-,8+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGXRVPCJUKHTQ-REOVRMSNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N\OCC(=O)[O-])/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate | |
CAS RN |
86832-68-0 | |
| Record name | (+)-[[2Z-[2-[[(2S,3S)-2-[[(Aminocarbonyl)oxy]methyl]-4-oxo-1-sulfo-3-az etidinyl]amino]-1-(2-amino-4-thiazolyl)-2-oxoethylidene]amino]oxy]aceti c acid disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)


![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)


![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)
![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)


![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)
![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)